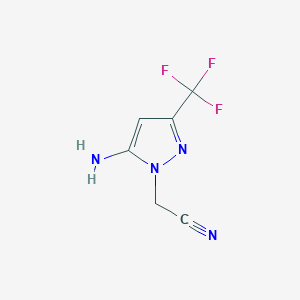2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
CAS No.: 2090574-52-8
Cat. No.: VC3161556
Molecular Formula: C6H5F3N4
Molecular Weight: 190.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2090574-52-8 |
|---|---|
| Molecular Formula | C6H5F3N4 |
| Molecular Weight | 190.13 g/mol |
| IUPAC Name | 2-[5-amino-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile |
| Standard InChI | InChI=1S/C6H5F3N4/c7-6(8,9)4-3-5(11)13(12-4)2-1-10/h3H,2,11H2 |
| Standard InChI Key | UTTSIJVONOCUAO-UHFFFAOYSA-N |
| SMILES | C1=C(N(N=C1C(F)(F)F)CC#N)N |
| Canonical SMILES | C1=C(N(N=C1C(F)(F)F)CC#N)N |
Introduction
Structural Features and Properties
Chemical Structure and Classification
2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile belongs to the family of substituted pyrazoles, specifically featuring:
-
A pyrazole heterocyclic core
-
A trifluoromethyl (CF₃) substituent at the 3-position
-
An amino group at the 5-position
-
An acetonitrile functional group attached to the pyrazole N-1 position
This compound bears structural similarities to 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (CAS# 1006348-71-5), which lacks the 5-amino group . The presence of the trifluoromethyl group is particularly significant as it can enhance metabolic stability and lipophilicity, potentially improving bioavailability of molecules containing this moiety.
Predicted Physicochemical Properties
Based on comparison with structurally related compounds, the following properties can be predicted for 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile:
Comparative Analysis with Related Compounds
Table 1 provides a comparison between 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile and structurally related compounds from available literature:
Research Status and Future Directions
Current Research Landscape
While specific literature on 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile is limited, research on structurally related trifluoromethylated pyrazoles remains active across multiple fields:
-
Development of novel synthetic methods for regioselective preparation of functionalized pyrazoles
-
Exploration of trifluoromethylated heterocycles as building blocks in medicinal chemistry
-
Investigation of pyrazole derivatives as selective receptor modulators and enzyme inhibitors
Future Research Opportunities
Several promising research directions for 2-(5-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile include:
-
Development and optimization of synthetic routes with high regioselectivity
-
Systematic evaluation of its biological activity profile across different therapeutic targets
-
Exploration of structure-activity relationships through derivatization of the amino and nitrile functionalities
-
Investigation of its potential as a building block for constructing more complex heterocyclic systems
-
Computational studies to predict its pharmacokinetic properties and potential interactions with biological targets
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume